molecular formula C9H16N4O6 B14251833 Glycylglycyl-L-serylglycine CAS No. 496847-20-2

Glycylglycyl-L-serylglycine

Cat. No.: B14251833
CAS No.: 496847-20-2
M. Wt: 276.25 g/mol
InChI Key: RGJOSPLSRMGJMV-YFKPBYRVSA-N
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Description

Glycylglycyl-L-serylglycine is a tripeptide composed of two glycine molecules and one serine molecule. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (in this case, glycine) to the resin. Subsequent amino acids (glycine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine aldehyde or serine ketone derivatives .

Scientific Research Applications

Glycylglycyl-L-serylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In biological systems, it may participate in signaling pathways by interacting with cell surface receptors, leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A dipeptide composed of two glycine molecules.

    Serylglycine: A dipeptide consisting of serine and glycine.

    Glycylserine: Another dipeptide with glycine and serine in a different sequence.

Uniqueness

Glycylglycyl-L-serylglycine is unique due to its specific sequence and the presence of both glycine and serine residues. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

496847-20-2

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)13-5(4-14)9(19)12-3-8(17)18/h5,14H,1-4,10H2,(H,11,15)(H,12,19)(H,13,16)(H,17,18)/t5-/m0/s1

InChI Key

RGJOSPLSRMGJMV-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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